Potassiumbis(oxalato)platinate(II)dihydrate

Platinum nanoparticles Shape control Colloid synthesis

Potassium bis(oxalato)platinate(II) dihydrate (K2[Pt(C2O4)2]·2H2O, CAS 14244-64-5) is a square-planar platinum(II) coordination complex featuring two bidentate oxalate ligands. The compound crystallizes as yellow-to-green crystals with a density of 3.04 g/mL at 25 °C.

Molecular Formula C4H6K2O10Pt
Molecular Weight 487.36 g/mol
Cat. No. B13825378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassiumbis(oxalato)platinate(II)dihydrate
Molecular FormulaC4H6K2O10Pt
Molecular Weight487.36 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.O.O.[K+].[K+].[Pt]
InChIInChI=1S/2C2H2O4.2K.2H2O.Pt/c2*3-1(4)2(5)6;;;;;/h2*(H,3,4)(H,5,6);;;2*1H2;/q;;2*+1;;;/p-2
InChIKeyGJSJXUDEGOYJMP-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium bis(oxalato)platinate(II) dihydrate – A Halide-Free Pt(II) Precursor for Shape-Controlled Nanoparticles and Bioactive Complexes


Potassium bis(oxalato)platinate(II) dihydrate (K2[Pt(C2O4)2]·2H2O, CAS 14244-64-5) is a square-planar platinum(II) coordination complex featuring two bidentate oxalate ligands. The compound crystallizes as yellow-to-green crystals with a density of 3.04 g/mL at 25 °C . It is soluble in water, air- and moisture-stable under standard conditions, and contains no halide ligands—a critical differentiator from chloride-based Pt precursors such as K2PtCl4 [1]. These properties make it a versatile starting material for mixed-ligand Pt(II) complex synthesis, nanoparticle fabrication, and electrochemical growth of one-dimensional conductors [2].

Why K2PtCl4 or K2PtCl6 Cannot Replace Potassium bis(oxalato)platinate(II) dihydrate in Precision Synthesis


Platinum precursor substitution is not straightforward: the ligand environment governs reduction kinetics, nanoparticle size and shape distribution, and product purity. Reducing K2[Pt(C2O4)2] with H2 yields 6.5 nm Pt nanocubes with 93% shape selectivity, while K2PtCl4 and K2PtCl6 produce 7.9 nm and 3.5 nm particles, respectively, with broad shape distributions [1]. Additionally, chloride-containing precursors introduce halide impurities that poison many catalytic surfaces, whereas the bis(oxalato)platinate framework is inherently halide-free [2]. Thus, simply interchanging Pt(II) salts without considering ligand-specific reduction behavior and halide content leads to uncontrolled particle morphology and compromised catalytic performance.

Direct Comparative Evidence: Quantified Differentiation of Potassium bis(oxalato)platinate(II) dihydrate from Analogous Pt Precursors


93% Cubic Nanoparticle Selectivity from K2[Pt(C2O4)2] vs Broad Distributions from K2PtCl4 and K2PtCl6

In a direct head-to-head comparison, hydrogen reduction of three platinum precursors in an aqueous oxalate-stabilized system produced dramatically different nanoparticle populations [1]. The bis(oxalato)platinate precursor delivered Pt nanocubes with 93% shape selectivity and a mean diameter of 6.5 nm. Under identical conditions, K2PtCl4 gave 7.9 nm particles with a broad mixture of shapes, while K2PtCl6 produced 3.5 nm particles, also with polydisperse morphology.

Platinum nanoparticles Shape control Colloid synthesis

Pt(II)-Oxalato Complexes Synthesized from Potassium Bis(oxalato)platinate Show 5–10× Lower IC50 than Cisplatin and Oxaliplatin in Cancer Cell Lines

Using potassium bis(oxalato)platinate(II) dihydrate as the Pt(II) source, a series of platinum(II) oxalato complexes with adenine-based N-donor ligands were synthesized [1]. In MTT assays against HOS (osteosarcoma) and MCF7 (breast adenocarcinoma) cell lines, the most active complexes achieved IC50 values as low as 3.6 ± 1.0 μM and 4.3 ± 2.1 μM, respectively. These values represent a 5- to >10-fold improvement over cisplatin (34.2 ± 6.4 μM and 19.6 ± 4.3 μM) and oxaliplatin (>50.0 μM for both cell lines).

Anticancer platinum complexes Oxalato ligands Cytotoxicity

Zero Halide Content: 0 Cl Ligands per Pt Center in K2[Pt(C2O4)2] vs 4 Cl Ligands in K2PtCl4

Potassium bis(oxalato)platinate(II) dihydrate contains zero halide ligands in its coordination sphere, in contrast to the commonly used alternative K2PtCl4, which carries four chloride ligands per platinum center [1]. Studies on alumina-supported platinum catalysts demonstrate that bis(oxalato)platinate precursors produce catalysts free of chloride impurities, whereas chloride residues from K2PtCl4 have been shown to poison active sites and accelerate support sintering under reaction conditions [2].

Halide-free catalyst precursor Chloride poisoning Heterogeneous catalysis

Proven Application Scenarios Where Potassium bis(oxalato)platinate(II) dihydrate Outperforms Generic Pt(II) Salts


Synthesis of Monodisperse Cubic Pt Nanocatalysts for Structure-Sensitive Reactions

When hydrogen-reduced in the presence of an oxalate stabilizer, K2[Pt(C2O4)2] uniquely delivers >90% cubic Pt nanoparticles with a narrow size distribution (mean diameter 6.5 nm). This level of shape selectivity is unattainable with K2PtCl4 or K2PtCl6, which produce broad distributions of mixed shapes. Researchers requiring well-defined {100}-facet-enriched Pt nanocubes for electrocatalysis (e.g., oxygen reduction, formic acid oxidation) or structure-sensitive hydrogenation should select this precursor over chloride-based alternatives [1].

Medicinal Chemistry: Synthesis of Highly Cytotoxic Pt(II)-Oxalato Anticancer Candidates

Potassium bis(oxalato)platinate(II) dihydrate serves as the direct Pt(II) source for synthesizing mixed-ligand oxalato complexes with adenine-based carrier ligands. Complexes derived from this precursor have demonstrated IC50 values 5–10× lower than cisplatin and oxaliplatin in HOS and MCF7 cancer cell lines. Research groups developing next-generation platinum anticancer agents that combine an oxalate leaving group with bioactive N-donor ligands should consider this precursor as a strategic entry point to a pharmacologically validated compound class [2].

Preparation of Chloride-Free Heterogeneous Catalysts for Poisoning-Sensitive Applications

For supported platinum catalysts where residual chloride causes irreversible active-site poisoning—such as diesel oxidation catalysts, PEM fuel cell electrodes, and selective hydrogenation catalysts—this halide-free precursor eliminates the deactivation pathway inherent to K2PtCl4-derived materials. Studies confirm that bis(oxalato)platinate precursors yield alumina-supported Pt catalysts with no detectable chloride, preserving catalytic activity over extended test cycles [3].

Quote Request

Request a Quote for Potassiumbis(oxalato)platinate(II)dihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.